molecular formula C23H18FN3O3 B8674866 Carbamic acid, N-(9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-, phenylmethyl ester CAS No. 1584715-01-4

Carbamic acid, N-(9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-, phenylmethyl ester

Cat. No. B8674866
M. Wt: 403.4 g/mol
InChI Key: AMSXEYJKFFVLKR-UHFFFAOYSA-N
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Patent
US09242941B2

Procedure details

To a solution of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-(benzyloxycarbonylamino)acetic acid (6.06 g, 18.59 mmol) in THF (40 mL) cooled at 0° C. was added oxalyl chloride (1.627 mL, 18.59 mmol), followed by DMF (0.05 mL). The mixture was stirred at 0° C. for 1.5 h. A solution of Intermediate A11 (2 g, 9.29 mmol) and 4-methylmorpholine (3.06 mL, 27.9 mmol) in THF (15 mL) was added slowly. After the addition, the reaction mixture was warmed to room temperature and stirred overnight. The reaction mixture was filtered through CELITE® and washed with 40 ml THF. The filtrate was treated with 7N NH3/MeOH (40 mL). The mixture was stirred at room temperature for 3 h. The reaction mixture was concentrated, the residue was taken into EtOAc (150 mL), washed with 1N NaOH (150 mL), the aqueous layer was extracted with EtOAc (2×125 mL). The combined extracts were washed with brine, dried (MgSO4), filtered and concentrated. The residue was dissolved in acetic acid (13 mL, 227 mmol) and treated with ammonium acetate (3.58 g, 46.5 mmol). The mixture was stirred at room temperature overnight. The reaction mixture was concentrated, and suspended in saturated NaHCO3, extracted thrice with DCM. The combined extracts were washed with brine, dried and concentrated. The residue was purified by silica gel chromatography (hexane/EtOAc) to give Intermediate B1A (3.0 g, 79%): HPLC: RT=2.780 min (H2O/MeOH with TFA, CHROMOLITH® SpeedROD, 4.6×50 mm, gradient=4 min, wavelength=220 nm); MS(ES): m/z=404 [M+H+]; 1H NMR (400 MHz, CDCl3) δ 7.92 (1H, br. s.), 7.57 (2H, d, J=7.04 Hz), 7.46-7.53 (1H, m), 7.30-7.46 (8H, m), 7.15-7.23 (2H, m), 6.61 (1H, d, J=8.14 Hz), 5.42 (1H, d, J=8.36 Hz), 5.20 (2H, s).
Name
Quantity
0.05 mL
Type
solvent
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1.627 mL
Type
reactant
Reaction Step Three
Quantity
3.06 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
13 mL
Type
reactant
Reaction Step Five
Quantity
3.58 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]1([CH:10]([NH:14][C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[C:11]([OH:13])=O)[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2N=N1.[C:25](Cl)(=O)[C:26](Cl)=O.CN1CCO[CH2:34][CH2:33]1.[C:38](O)(=O)C.C([O-])(=O)C.[NH4+:46].[C:47](O)([C:49]([F:52])(F)F)=O>C1COCC1.O.CO.CN(C=O)C>[F:52][C:49]1[C:47]2[NH:46][C:11](=[O:13])[CH:10]([NH:14][C:15](=[O:16])[O:17][CH2:18][C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=3)[N:1]=[C:5]([C:6]3[CH:7]=[CH:8][CH:9]=[CH:4][CH:38]=3)[C:26]=2[CH:25]=[CH:34][CH:33]=1 |f:4.5,8.9|

Inputs

Step One
Name
Quantity
0.05 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.06 g
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.627 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
3.06 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
3.58 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through CELITE®
WASH
Type
WASH
Details
washed with 40 ml THF
ADDITION
Type
ADDITION
Details
The filtrate was treated with 7N NH3/MeOH (40 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
washed with 1N NaOH (150 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×125 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with DCM
WASH
Type
WASH
Details
The combined extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexane/EtOAc)
CUSTOM
Type
CUSTOM
Details
to give Intermediate B1A (3.0 g, 79%)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
FC1=CC=CC2=C1NC(C(N=C2C2=CC=CC=C2)NC(OCC2=CC=CC=C2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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